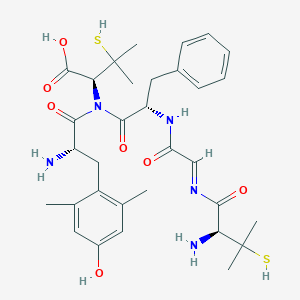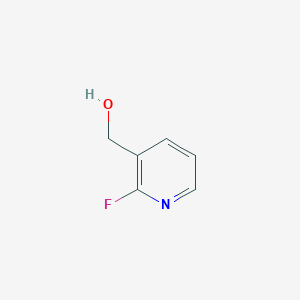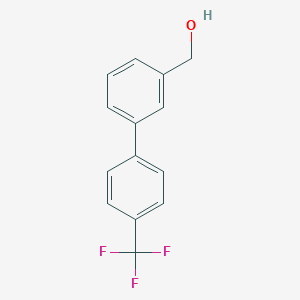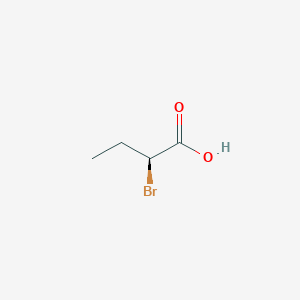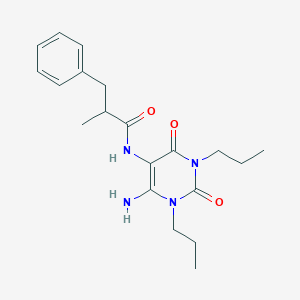
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTM and is a derivative of pyrimidine. BPTM has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
BPTM has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use in medicinal chemistry, specifically as an anti-cancer agent. Studies have shown that BPTM has the potential to inhibit the growth of cancer cells, making it a promising candidate for further research.
作用機序
The mechanism of action of BPTM is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. BPTM may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
BPTM has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are essential for cancer cell growth. BPTM has also been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the primary advantages of using BPTM in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of using BPTM is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
将来の方向性
There are several future directions for research on BPTM. One area of interest is its potential use as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration method for BPTM to minimize toxicity. Finally, research is needed to better understand the mechanism of action of BPTM and its potential interactions with other drugs.
Conclusion
In conclusion, BPTM is a chemical compound that has gained significant attention in scientific research. Its potential use as an anti-cancer agent and its ability to inhibit cancer cell growth and induce apoptosis make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration method to minimize toxicity. Additionally, research is needed to explore its potential use in the treatment of other diseases and to better understand its mechanism of action.
合成法
The synthesis of BPTM involves the reaction of 2,4-dioxo-1,3-dipropyl-5-pyrimidinecarboxylic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent. The reaction mixture is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BPTM.
特性
CAS番号 |
130296-14-9 |
|---|---|
製品名 |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met |
分子式 |
C20H28N4O3 |
分子量 |
372.5 g/mol |
IUPAC名 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-17(21)16(19(26)24(12-5-2)20(23)27)22-18(25)14(3)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
InChIキー |
GTHNPPBBXDJQQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
同義語 |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



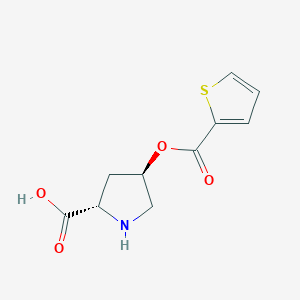
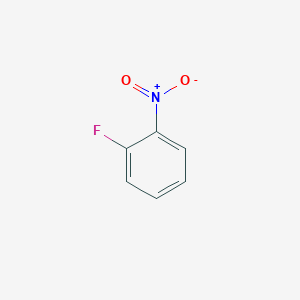
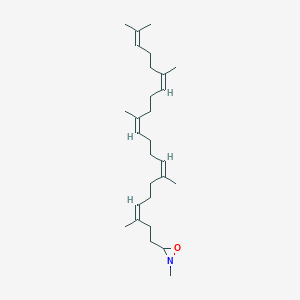
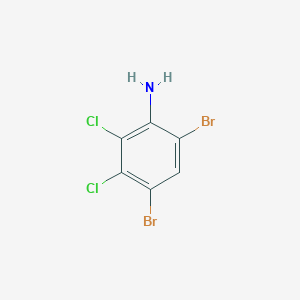
![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
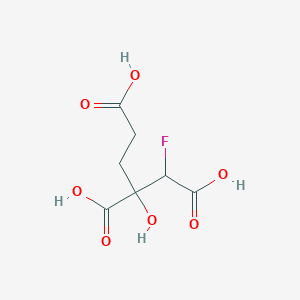
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
